5-bromo-2,3-dihydro-1H-indene-1-thiol

Catalog No.
S13788133
CAS No.
M.F
C9H9BrS
M. Wt
229.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-bromo-2,3-dihydro-1H-indene-1-thiol

Product Name

5-bromo-2,3-dihydro-1H-indene-1-thiol

IUPAC Name

5-bromo-2,3-dihydro-1H-indene-1-thiol

Molecular Formula

C9H9BrS

Molecular Weight

229.14 g/mol

InChI

InChI=1S/C9H9BrS/c10-7-2-3-8-6(5-7)1-4-9(8)11/h2-3,5,9,11H,1,4H2

InChI Key

VOKLIKWHSKSCNF-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1S)C=CC(=C2)Br

5-Bromo-2,3-dihydro-1H-indene-1-thiol is an organic compound classified as a thiol derivative of indene. This compound features a bromine atom at the 5-position and a thiol group (-SH) at the 1-position of the indene ring structure. Its molecular formula is C₉H₉BrS, and it is characterized by its unique structural properties, which contribute to its reactivity and potential applications in various fields.

  • Substitution Reactions: The bromine atom can be replaced by nucleophiles such as amines or thiols under suitable conditions, allowing for the formation of diverse derivatives.
  • Reduction Reactions: The compound can be reduced to 2,3-dihydro-1H-indene using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
  • Oxidation Reactions: Oxidative processes can convert the thiol group into sulfonic acid or disulfide compounds, impacting its biological activity and chemical properties.

The biological activity of 5-bromo-2,3-dihydro-1H-indene-1-thiol has been explored in various studies. It exhibits potential antimicrobial and antioxidant properties, making it a candidate for further investigation in medicinal chemistry. The presence of the thiol group is significant as it can interact with biological molecules, potentially influencing enzymatic pathways and cellular functions.

Several synthesis methods for 5-bromo-2,3-dihydro-1H-indene-1-thiol have been reported:

  • Bromination of Indene: A common method involves the bromination of indene using bromine or N-bromosuccinimide in the presence of a radical initiator.
  • Thiol Addition: The introduction of the thiol group may be achieved through nucleophilic substitution reactions involving appropriate thiol sources under controlled conditions.

5-Bromo-2,3-dihydro-1H-indene-1-thiol has several applications:

  • Organic Synthesis: It serves as a precursor for synthesizing various indene derivatives used in pharmaceuticals and agrochemicals.
  • Medicinal Chemistry: Investigated for its potential as a therapeutic agent due to its biological activities.
  • Material Science: Utilized in developing advanced materials owing to its unique structural characteristics

    Studies on the interactions of 5-bromo-2,3-dihydro-1H-indene-1-thiol with biological targets have indicated that it may modulate enzyme activity and influence signaling pathways. Its reactivity due to the bromine and thiol functional groups allows it to engage in specific interactions with proteins and other biomolecules, which could lead to potential therapeutic effects.

Several compounds share structural similarities with 5-bromo-2,3-dihydro-1H-indene-1-thiol. Here are some notable examples:

Compound NameKey FeaturesUniqueness
5-Bromo-1-methyl-2,3-dihydro-1H-indeneContains a methyl group instead of a thiolLacks thiol reactivity
5-BromoindoleIndole derivative with a bromine atomDifferent ring structure; higher aromaticity
2,3-DihydrothiopheneContains a sulfur atom in a five-membered ringDifferent ring structure; lacks bromine

Uniqueness

The uniqueness of 5-bromo-2,3-dihydro-1H-indene-1-thiol lies in its combination of a bromine atom and a thiol group within an indene framework. This combination enhances its reactivity compared to similar compounds and allows for diverse functionalization opportunities that can be exploited in organic synthesis and medicinal applications.

XLogP3

3.1

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

227.96083 g/mol

Monoisotopic Mass

227.96083 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-10-2024

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